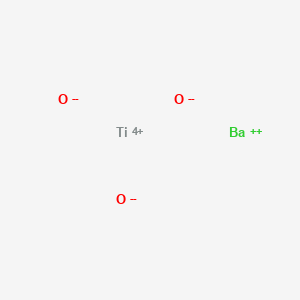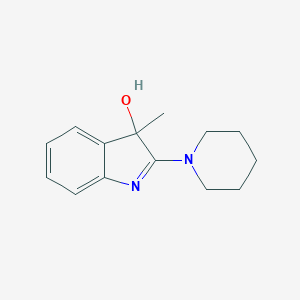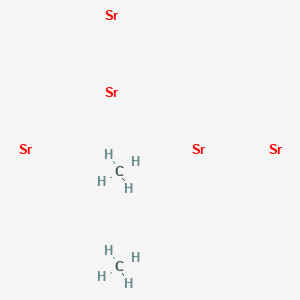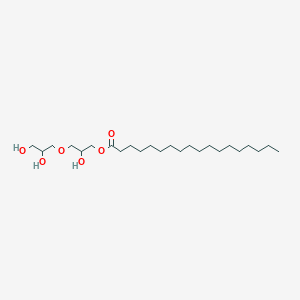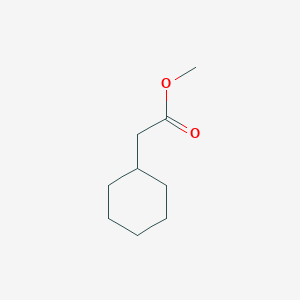
methyl 2-cyclohexylacetate
概述
描述
methyl 2-cyclohexylacetate is an organic compound with the molecular formula C9H16O2This compound is characterized by its pleasant, fruity odor, making it a popular choice in the fragrance and flavor industries .
准备方法
Synthetic Routes and Reaction Conditions: methyl 2-cyclohexylacetate can be synthesized through a two-step process involving hydrogenation and esterification. The first step involves the hydrogenation of o-cresol dissolved in methylcyclohexane using a hydrogenation catalyst and high-purity hydrogen gas to produce 2-methylcyclohexanol. The second step involves esterification, where the hydrogenation product is reacted with acetic acid in the presence of an esterification catalyst to yield methyl cyclohexylacetate .
Industrial Production Methods: Industrial production of methyl cyclohexylacetate typically follows the same synthetic route but on a larger scale. The process is optimized to increase yield, reduce operating costs, and simplify production .
化学反应分析
Types of Reactions: methyl 2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce cyclohexaneacetic acid.
Reduction: Reduction reactions can convert it back to cyclohexanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products:
Oxidation: Cyclohexaneacetic acid.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
methyl 2-cyclohexylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential therapeutic uses.
Industry: It is widely used in the fragrance and flavor industries due to its pleasant odor
作用机制
The mechanism of action of methyl cyclohexylacetate primarily involves its interaction with biological membranes and proteins. As an ester, it can undergo hydrolysis to produce cyclohexaneacetic acid and methanol, which can then participate in various metabolic pathways. The exact molecular targets and pathways depend on the specific biological context .
相似化合物的比较
Cyclohexyl acetate: Similar in structure but lacks the methyl group on the cyclohexane ring.
Methyl cyclohexanecarboxylate: Similar ester functionality but with a different carbon skeleton.
Ethyl cyclohexylacetate: Similar ester but with an ethyl group instead of a methyl group.
Uniqueness: methyl 2-cyclohexylacetate is unique due to its specific combination of a cyclohexane ring and an ester functional group, which imparts distinct chemical and physical properties. Its pleasant odor and versatility in chemical reactions make it particularly valuable in various industrial applications .
属性
IUPAC Name |
methyl 2-cyclohexylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-11-9(10)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXBRVLCKXGWSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162451 | |
| Record name | Methylcyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14352-61-5 | |
| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14352-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014352615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14352-61-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68511 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexaneacetic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylcyclohexylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl cyclohexylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the solubility of 2-amylanthraquinone and 2-ethylanthraquinone relevant in the context of hydrogen peroxide production?
A1: Both 2-amylanthraquinone and 2-ethylanthraquinone are used in the industrial production of hydrogen peroxide through a cyclical process known as the anthraquinone process. The solubility of these alkyl anthraquinones in various solvents directly impacts the efficiency of this process. Higher solubility allows for greater reaction rates and potentially reduces the need for large solvent volumes.
Q2: How does Methylcyclohexylacetate compare to Trioctylphosphate as a solvent component in this process, according to the study?
A2: The research found that the solubility of both 2-amylanthraquinone and 2-ethylanthraquinone was higher in a mixture of Trimethylbenzene and Methylcyclohexylacetate compared to a mixture of Trimethylbenzene and Trioctylphosphate []. This suggests that Methylcyclohexylacetate could be a more effective solvent component for this specific application, potentially leading to a more efficient hydrogen peroxide production process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzene, 1,1'-[(methylthio)ethenylidene]bis-](/img/structure/B83898.png)
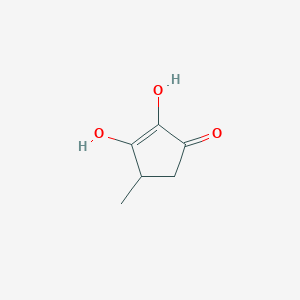
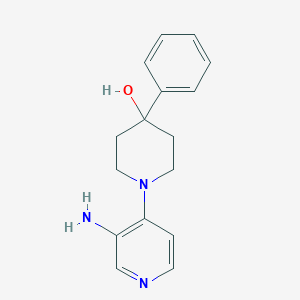
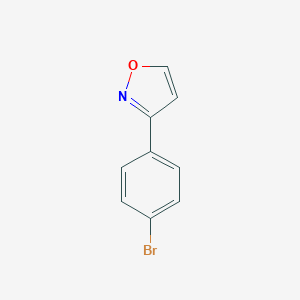
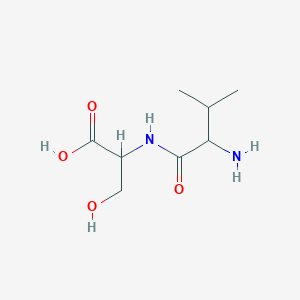
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
